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molecular formula C9H10O3S B052587 4'-(Methylsulfonyl)acetophenone CAS No. 10297-73-1

4'-(Methylsulfonyl)acetophenone

Cat. No. B052587
M. Wt: 198.24 g/mol
InChI Key: KAVZYDHKJNABPC-UHFFFAOYSA-N
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Patent
US05840746

Procedure details

To a cooled (-5° C.) solution of 174 g of 4-(methylsulfonyl)acetophenone in 2.5 L of CHCl3 was added 20 mg of AlCl3, followed by a solution of 40 mL of Br2 in 300 mL CHCl3. The reaction mixture was then treated with 1.5 L of water and the CHCl3 was separated. The aqueous layer was extracted with 1 L of EtOAc. The combined extracts was dried over Na2SO4 and concentrated. The crude product was recystalized from 50/50 EtOAc/hexane to give 210 g of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone as a white solid.
Quantity
174 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)=[O:3].[Al+3].[Cl-].[Cl-].[Cl-].[Br:18]Br.O>C(Cl)(Cl)Cl>[Br:18][CH2:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:8][CH:9]=1)=[O:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
174 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Name
Quantity
2.5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the CHCl3 was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 1 L of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 210 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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